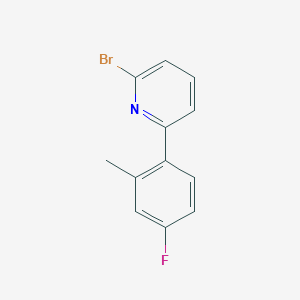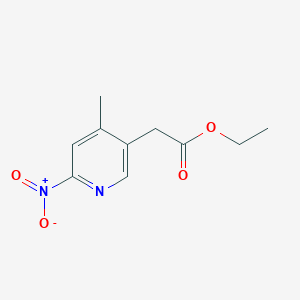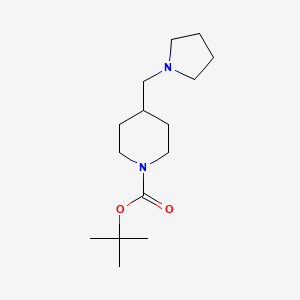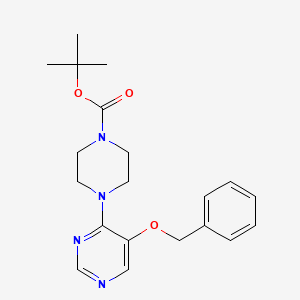
tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a benzyloxy group, and a pyrimidinyl group attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-(5-(benzyloxy)pyrimidin-4-yl)piperazine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyrimidinyl group can be reduced under specific conditions to form a dihydropyrimidine derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the pyrimidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl4-(5-(benzyloxy)pyrimidin-4-yl)piperazine-1-carboxylate is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and biological activities that are not observed in similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H26N4O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
tert-butyl 4-(5-phenylmethoxypyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N4O3/c1-20(2,3)27-19(25)24-11-9-23(10-12-24)18-17(13-21-15-22-18)26-14-16-7-5-4-6-8-16/h4-8,13,15H,9-12,14H2,1-3H3 |
InChI Key |
VTARBMXAHFZFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-[4-(1-Methylethyl)phenyl]cyclopropyl]ethanone](/img/structure/B8539369.png)
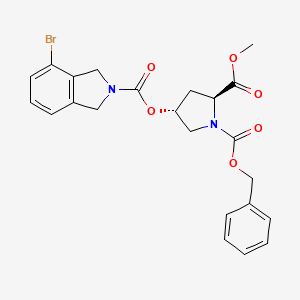

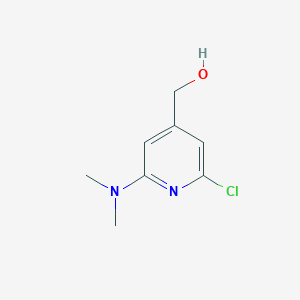
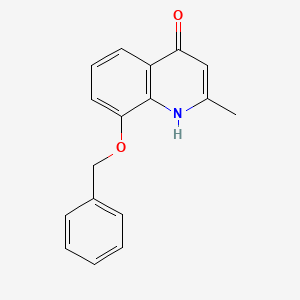
![2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B8539396.png)
![(2R)-2-[(Triphenylmethyl)amino]butan-1-ol](/img/structure/B8539400.png)
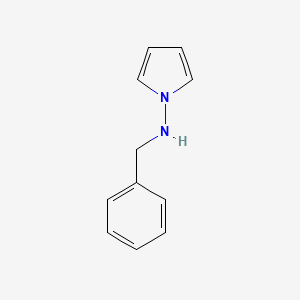
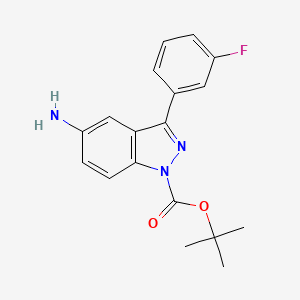
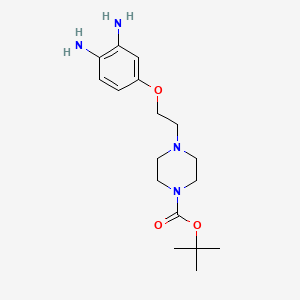
![7-Chloro-2-(4-fluorophenyl)-5-methylthiazolo[5,4-d]pyrimidine](/img/structure/B8539443.png)
